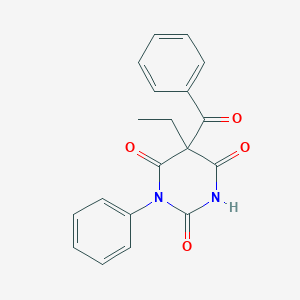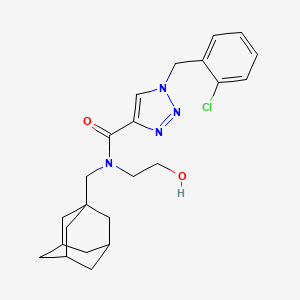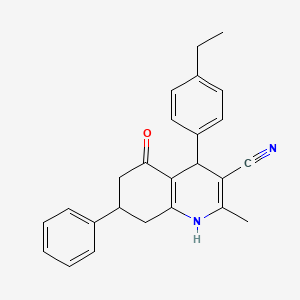![molecular formula C23H27N3O2 B5036941 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline, also known as EMD 281014, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been found to act as a selective antagonist for the 5-HT7 receptor. This receptor is involved in a range of physiological processes including circadian rhythm regulation, learning and memory, and mood regulation. By blocking the 5-HT7 receptor, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 may have potential therapeutic applications for disorders such as depression and anxiety.
作用機序
The mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is related to its ability to selectively bind to the 5-HT7 receptor. This receptor is a G protein-coupled receptor that is expressed in a range of tissues including the brain, gut, and cardiovascular system. By binding to the receptor, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 can modulate downstream signaling pathways and alter cellular responses. The exact mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is still being studied, but it is thought to involve the inhibition of cAMP signaling pathways.
Biochemical and Physiological Effects:
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been found to exhibit a range of biochemical and physiological effects. In addition to its potential therapeutic applications in the field of neuroscience, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has also been studied for its effects on the cardiovascular system. Studies have shown that 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 can reduce blood pressure and improve endothelial function in animal models. Other studies have suggested that 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 may have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 in lab experiments is its high selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. However, one of the limitations of using 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is its relatively low potency compared to other compounds that target the 5-HT7 receptor. This may limit its usefulness in certain experiments where high potency is required.
将来の方向性
There are several potential future directions for research on 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014. One area of interest is in the development of more potent and selective compounds that target the 5-HT7 receptor. This could lead to the development of new therapies for disorders such as depression and anxiety. Another area of research is in the study of the role of the 5-HT7 receptor in other physiological processes such as circadian rhythm regulation and learning and memory. Finally, there is also interest in the development of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 as a tool for studying the pharmacology of the 5-HT7 receptor and its downstream signaling pathways.
合成法
The synthesis of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 involves the reaction of 4-methyl-8-methoxyquinoline with 2-ethoxyaniline and piperazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a series of purification steps including filtration and recrystallization. The purity of the final product is typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-28-20-10-6-5-9-19(20)25-12-14-26(15-13-25)22-16-17(2)18-8-7-11-21(27-3)23(18)24-22/h5-11,16H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPJMIPYVCXPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC=C4OC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B5036861.png)
![3-{1-cyano-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5036880.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)



![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)

![ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)

![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)

![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)